2-(2,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
Description
2-(2,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine is a complex organic compound that features a dichlorophenyl group and a thieno[3,2-c]pyridinyl group
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2S/c16-11-1-2-12(13(17)7-11)14(8-18)19-5-3-15-10(9-19)4-6-20-15/h1-2,4,6-7,14H,3,5,8-9,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUWGSTWDIGMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(CN)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene and Pyridine Precursors
The thieno[3,2-c]pyridine scaffold can be synthesized via cyclization reactions. A representative approach involves:
- S-Alkylation : Reacting 3-aminothiophene-2-carboxamide derivatives with α-halo ketones or esters to form intermediate thienopyridine precursors. For example, treatment of N-aryl-2-chloroacetamides with 3-aminothiophene derivatives in basic conditions yields 3-aminothieno[2,3-b]pyridine-2-carboxamides.
- Oxidative Cyclization : Hypochlorite-mediated oxidation of 3-aminothieno[2,3-b]pyridine derivatives induces regioselective dimerization or ring expansion. Sodium hypochlorite (NaOCl) in 1,4-dioxane or dichloromethane facilitates the formation of fused polycycles.
- Combine N-(4-fluorophenyl)-2-chloroacetamide (20 mmol) with 3-aminothiophene-2-carboxamide in 10% aqueous KOH.
- Stir at room temperature for 30–40 minutes to yield 3-amino-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide.
- Oxidize with 10% NaOCl in 1,4-dioxane for 3–8 hours to form the thienopyridine core.
Introduction of the 2,4-Dichlorophenyl Ethanamine Side Chain
Nucleophilic Alkylation
The ethanamine side chain can be introduced via alkylation of the thienopyridine nitrogen.
- Mitsunobu Reaction : Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2,4-dichlorophenyl ethanol with the thienopyridine core.
- Reductive Amination : React the thienopyridine aldehyde with 2,4-dichlorophenyl ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN).
- React 5-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine with 2-(2,4-dichlorophenyl)acetaldehyde in methanol.
- Add sodium triacetoxyborohydride (STAB) and stir at room temperature for 12 hours.
- Purify via flash chromatography (silica gel, petroleum ether/EtOAc) to isolate the secondary amine.
Optimization Challenges and Regioselectivity
Solvent and Catalyst Effects
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization but may promote side reactions. Dichloromethane with phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improves yields in NaOCl-mediated oxidations.
- Catalysts : Copper(I) iodide or palladium catalysts facilitate cross-coupling reactions for introducing aryl halides.
Protecting Group Strategies
- Phthalimide Protection : Temporary protection of the primary amine using phthalic anhydride prevents unwanted side reactions during alkylation. Deprotection with hydrazine hydrate restores the amine.
Analytical Data and Characterization
Spectroscopic Validation
Purity and Yield Optimization
- Chromatography : Flash chromatography (petroleum ether/EtOAc) achieves >95% purity.
- Crystallization : Hexane/EtOAc mixtures yield crystalline products suitable for X-ray analysis.
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
- Recover dichloromethane and 1,4-dioxane via distillation.
- Neutralize hypochlorite waste with sodium bisulfite before disposal.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-(2,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
- 2,4-Dichloro-6-methylpyrimidine
- N-[1-(2,4-dichlorophenyl)-2-pyridin-3-ylethylidene]hydroxylamine
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
The compound 2-(2,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine is a significant member of the thienopyridine family, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the thienopyridine core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of the 2,4-dichlorophenyl group is performed using electrophilic aromatic substitution methods.
- Final amination : The final step involves the introduction of the amine functional group to yield the target compound.
Anticancer Activity
Research indicates that derivatives of thienopyridines exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and C6 (glioma) cells. These studies suggest a concentration-dependent inhibition of cell proliferation and viability .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- DNA Interaction : Some studies suggest that similar compounds can bind to DNA and inhibit its synthesis in cancer cells .
Case Studies
- Case Study on Antiproliferative Effects : A study demonstrated that a related thienopyridine derivative exhibited an IC50 value of 0.42 μM against Trypanosoma brucei, indicating strong antiparasitic activity . This suggests potential applications in treating parasitic infections alongside its anticancer properties.
- Cytotoxicity Profiling : In another study evaluating various thienopyridine derivatives for cytotoxicity against human cancer cell lines, it was found that certain modifications to the side chains significantly enhanced activity while maintaining selectivity towards cancer cells over normal fibroblasts .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for synthesizing 2-(2,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step routes involving:
- Thienopyridine core formation : Cyclization of thiophene derivatives with ammonia or amines under reflux conditions, as seen in thieno[2,3-b]pyridine syntheses .
- Dichlorophenyl incorporation : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 2,4-dichlorophenyl group. Temperature control (60–80°C) and palladium catalysts are critical for minimizing side products .
- Amine functionalization : Reductive amination or alkylation to introduce the ethan-1-amine moiety. Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reducing agents (e.g., NaBH₃CN) significantly affect yield .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon骨架, with attention to aromatic proton splitting patterns (e.g., dichlorophenyl signals at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine atoms .
- X-ray crystallography : Resolves stereochemical ambiguities in the thienopyridine core and confirms dihedral angles between aromatic systems .
Advanced Research Questions
Q. How can conflicting crystallography and NMR data regarding the compound’s conformation be resolved?
- Methodological Answer :
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate crystallographic conformers .
- Variable-temperature NMR : Detect dynamic effects (e.g., ring puckering in the thienopyridine system) that may explain discrepancies between solid-state (X-ray) and solution-phase (NMR) structures .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding) influencing crystal packing versus solution behavior .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays without derivatization?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain solubility while avoiding cytotoxicity. Phase-solubility diagrams can identify optimal ratios .
- pH adjustment : Protonate the amine group (pKa ~9.5) in acidic buffers (pH 4–6) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability without covalent modification .
Q. How does stereochemistry at the ethan-1-amine moiety impact receptor binding, and what methods validate this?
- Methodological Answer :
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test activity in receptor-binding assays (e.g., radioligand displacement) .
- Molecular docking : Compare enantiomer docking scores (AutoDock Vina) with biological IC₅₀ values to correlate stereochemistry with affinity .
- Circular dichroism (CD) : Monitor conformational changes in target proteins (e.g., GPCRs) upon binding to each enantiomer .
Q. What computational approaches predict metabolic stability of the dichlorophenyl-thienopyridine scaffold?
- Methodological Answer :
- In silico metabolism prediction : Use software like MetaSite or StarDrop to identify vulnerable sites (e.g., para-chlorine substituents) for oxidative metabolism by CYP450 enzymes .
- MD simulations : Assess the scaffold’s flexibility in aqueous vs. lipid environments to predict hepatic clearance rates .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across kinase inhibition studies?
- Methodological Answer :
- Assay standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration, incubation time). Discrepancies may arise from varying assay protocols .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify promiscuous binding to unrelated kinases, which may skew IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
